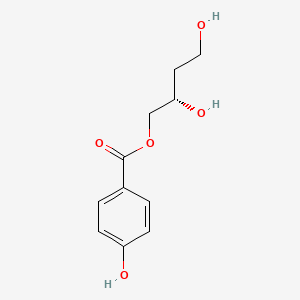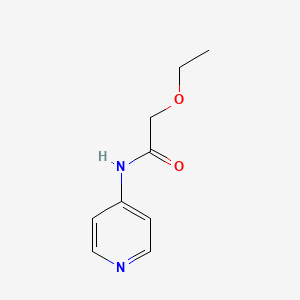
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a hydroxy group at the 6-position and an ethenyl group at the 2-position, with the (2S)- configuration indicating its stereochemistry. Pyrans and their derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be achieved through several methods. One common approach involves the phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods
Industrial production of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy and ethenyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups at the ethenyl position.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be compared with other pyran derivatives, such as:
2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.
4-Hydroxy-2-pyrone: Similar to 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- but with the hydroxy group at the 4-position.
The uniqueness of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
634196-47-7 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(6S)-6-ethenyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(8)3-4-7(9)10-6/h2-4,6-7,9H,1H2/t6-,7?/m0/s1 |
InChI-Schlüssel |
DOPQQIPMCNGZMM-PKPIPKONSA-N |
Isomerische SMILES |
C=C[C@H]1C(=O)C=CC(O1)O |
Kanonische SMILES |
C=CC1C(=O)C=CC(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)

![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)



![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)

